Nitroxyl

描述

Nitroxyl (HNO), a one-electron-reduced congener of nitric oxide (NO), is a reactive nitrogen species with unique chemical and biological properties. Unlike NO, which exists as a stable free radical, HNO is a short-lived molecule that rapidly dimerizes and dehydrates to form nitrous oxide (N2O) in aqueous solutions . Its pharmacological profile includes potent vasodilation, myocardial contractility enhancement, and selective reactivity with thiols and metalloproteins, making it a candidate for therapeutic applications in cardiovascular diseases and cancer . Despite its transient nature, HNO’s distinct behavior compared to redox-related nitrogen oxides (e.g., NO, NH2OH, NO2<sup>−</sup>) has driven extensive research into its donors and detection methods .

准备方法

Angeli’s Salt Decomposition

Angeli’s salt (Na₂N₂O₃) represents one of the most extensively studied HNO donors. Its decomposition mechanism involves a pH-dependent disproportionation reaction, yielding HNO and nitrite (NO₂⁻) as primary products. Under neutral or slightly acidic conditions (pH 7–8), the reaction proceeds via heterolytic cleavage of the N–O bond, releasing HNO with a half-life of approximately 2–3 minutes at 37°C . The reaction pathway is summarized as:

2\text{N}2\text{O}3 \rightarrow 2 \, \text{HNO} + 2 \, \text{NO}2^- + 2 \, \text{H}^+

The rate of HNO release accelerates under alkaline conditions, but competing side reactions, such as nitrite oxidation, reduce yield. Angeli’s salt is particularly valued for its high purity of HNO generation, as it avoids NO co-production under anaerobic conditions . However, its utility in biological systems is limited by rapid decomposition and the formation of nitrite by-products, which can confound pharmacological studies .

Piloty’s Acid Hydrolysis

Piloty’s acid (N-hydroxybenzenesulfonamide, C₆H₅SO₂NHOH) undergoes base-catalyzed hydrolysis to release HNO. The mechanism involves deprotonation at the nitrogen atom, followed by heterolytic cleavage of the S–N bond, producing benzenesulfinate and HNO :

6\text{H}5\text{SO}2\text{NHOH} + \text{OH}^- \rightarrow \text{C}6\text{H}5\text{SO}2^- + \text{HNO} + \text{H}_2\text{O}

At pH 13, the reaction follows first-order kinetics with a rate constant of at 25°C, increasing to at 37°C . Under neutral conditions, however, hydrolysis slows significantly, and competing oxidation pathways dominate, leading to NO formation via nitroxide radicals . Piloty’s acid’s instability in aerobic environments and slow HNO release at physiological pH limit its applicability in vivo, though it remains a valuable tool for in vitro studies.

Acyl Nitroso Compounds Hydrolysis

Acyl nitroso species (R–C(O)–N=O) serve as precursors to HNO through hydrolysis. These compounds are typically generated via cycloaddition reactions or photolysis of stabilized precursors. For example, photolysis of 1-nitrosocyclohexyl acetate releases acyl nitroso intermediates, which hydrolyze to HNO, acetic acid, and cyclohexanone :

This method avoids the formation of toxic by-products like nitrite, making it advantageous for controlled HNO delivery. However, the need for photolytic activation complicates its use in biological systems. Recent advances have focused on designing thermally stable acyl nitroso compounds that hydrolyze spontaneously under physiological conditions .

Organic Oxidation of Cyclohexanone Oxime

The oxidation of cyclohexanone oxime with lead tetraacetate (Pb(OAc)₄) provides a synthetic route to HNO. The reaction produces 1-nitrosocyclohexyl acetate, which undergoes base-catalyzed hydrolysis to release HNO :

This method is notable for its high yield (~80%) and scalability but requires toxic heavy metal reagents, limiting its practicality for therapeutic applications.

Dichloramine Reaction with Hydroxide

Dichloramine (NHCl₂) reacts with hydroxide ions in aqueous solution to generate HNO and chloride :

2 + 2 \, \text{OH}^- \rightarrow \text{HNO} + 2 \, \text{Cl}^- + \text{H}2\text{O}

This method is rarely employed due to the instability of dichloramine and competing side reactions that produce chloramines and nitrogen gas. However, it provides a straightforward route to HNO in controlled laboratory settings.

Prodrug Strategies: AcOM-IPA/NO

Recent advancements have focused on prodrugs designed to release HNO with enhanced stability and controlled kinetics. AcOM-IPA/NO (iPrHN-N(O)=NO–CH₂OAc), a derivative of IPA/NO, hydrolyzes via dual pathways :

-

Enzymatic hydrolysis : Esterase-catalyzed cleavage releases IPA/NO, which subsequently decomposes to HNO and NO.

-

Non-enzymatic hydrolysis : Base-induced acetyl migration generates CH₃–C(O)–NO, a known HNO precursor.

The prodrug’s slower hydrolysis rate ( at pH 7.4) reduces self-consumption of HNO, increasing its effective concentration. Comparative studies show AcOM-IPA/NO produces 2.5-fold more HNO than IPA/NO in the presence of glutathione, a biological thiol .

| Prodrug | Hydrolysis Rate (pH 7.4, 37°C) | HNO Yield (%) | NO Co-Production (%) |

|---|---|---|---|

| IPA/NO | 35 | 15 | |

| AcOM-IPA/NO | 62 | <5 |

This table highlights the superior efficiency of AcOM-IPA/NO in minimizing NO co-production, a critical advantage for therapeutic applications .

化学反应分析

Self-Decomposition and Dimerization

Nitroxyl undergoes rapid bimolecular decomposition to form nitrous oxide (N₂O) and water:

This proceeds via dimerization to hyponitrous acid (H₂N₂O₂), which dehydrates to N₂O . The reaction is second-order with a rate constant at 298 K .

Key Data:

| Reaction | Rate Constant () | Conditions |

|---|---|---|

| 2 HNO → N₂O + H₂O | pH 7–9, 25°C |

Thiols

HNO reacts rapidly with thiols (RSH) to form sulfinamides (RSNHOH) or disulfides (RSSR), depending on conditions:

Mechanism: Initial adduct formation followed by rearrangement . For cysteine, the rate constant is .

Hydroxide Ion

Deprotonation of HNO is spin-forbidden, leading to slow kinetics:

Rate constant: . The p of HNO is ~11, but spin constraints make deprotonation pH-dependent .

Reactions with Oxygen

HNO reacts with molecular oxygen to form peroxynitrite (ONOO⁻):

Rate constant: . This pathway is significant in aerobic biological systems, generating a potent oxidant .

Competing Pathways:

-

At low pH (<6), HNO decomposition produces hydroxyl radicals (·OH) .

-

In the presence of NO, HNO reacts to form hyponitrite radicals (N₂O₂⁻) .

Reactions with Nitric Oxide (NO)

HNO reacts with NO to form hyponitrite radical anions (N₂O₂⁻):

Subsequent Steps:

Nitroso Compounds

HNO reacts with nitrosobenzene to form diazeniumdiolates:

Rate constant: .

Hydroxylamine Derivatives

HNO donors like Angeli’s salt (Na₂N₂O₃) decompose to release HNO and NO₂⁻ under acidic conditions .

Redox Reactions

HNO acts as both an oxidant and reductant:

科学研究应用

Cardiovascular Applications

1.1 Treatment of Heart Failure

Nitroxyl has emerged as a promising therapeutic agent for heart failure. Research indicates that HNO can enhance myocardial contractility by improving calcium cycling and myofilament calcium sensitivity. This mechanism suggests that this compound could be beneficial in acute heart failure scenarios, potentially offering a new avenue for treatment .

1.2 Prevention of Ischemia-Reperfusion Injury

Studies have shown that this compound may serve as a pre-conditioning agent to mitigate ischemia-reperfusion injury, a common complication following cardiac surgeries or interventions. The ability of HNO to modulate vascular responses and protect cardiac tissue under stress conditions highlights its therapeutic potential in emergency cardiovascular care .

1.3 Development of Pharmacological Sensors

A significant advancement in the application of this compound is the development of sensors capable of detecting HNO levels in biological systems. Researchers at the Instituto de Química Física de los Materiales, Medio Ambiente y Energía have created a non-invasive sensor that can monitor HNO concentration in real-time. This technology is being explored for drug development aimed at preventing myocardial infarction and strokes .

Biological Roles

2.1 Endogenous Formation and Redox Signaling

Recent studies have identified that this compound is formed endogenously in both mammalian cells and plants, suggesting its role as a signaling molecule akin to nitric oxide. In plants, for instance, HNO has been shown to influence chlorophyll content and senescence processes, indicating its involvement in plant metabolism and stress responses . This discovery positions this compound within the broader category of gasotransmitters, which includes nitric oxide and carbon monoxide.

2.2 Interaction with Biological Molecules

This compound's reactivity with thiols and other biological reductants suggests it plays a role in redox signaling pathways. Its interactions can modulate various physiological processes, potentially influencing inflammation and cellular responses to oxidative stress . The unique chemistry of HNO allows it to support or compete with nitric oxide signaling depending on the local redox environment.

Case Studies

作用机制

一氧化二氮通过各种分子靶点和途径发挥其作用。它与硫醇、膦和含金属的蛋白质反应,导致形成各种亚硝化产物。 这些反应可以调节细胞信号通路,并在心血管疾病和癌症中具有治疗作用 .

相似化合物的比较

Comparison of Nitroxyl with Similar Compounds

This compound (HNO) vs. Nitric Oxide (NO)

Key Findings :

- HNO’s selective thiol modification underlies its cardioprotective effects, contrasting with NO’s reliance on heme-mediated signaling .

This compound (HNO) vs. Hydroxylamine (NH2OH)

Key Findings :

- HNO’s vasodilatory potency exceeds NH2OH due to its ability to modify thiols and metalloproteins .

- NH2OH is less reactive under physiological conditions, limiting its therapeutic utility .

This compound (HNO) vs. Nitrite (NO2<sup>−</sup>) and Nitrate (NO3<sup>−</sup>)

Key Findings :

- HNO’s direct vasoactive mechanisms bypass the enzymatic constraints of NO2<sup>−</sup>/NO3<sup>−</sup> conversion .

- NO3<sup>−</sup> serves as a long-term NO donor, whereas HNO’s effects are immediate but transient .

This compound (HNO) vs. Hyponitrous Acid (H2N2O2)

| Property | HNO | H2N2O2 |

|---|---|---|

| Structure | Monomer | Dimer (HON=NOH) |

| Decomposition | Forms N2O | Decomposes to N2O and H2O |

| Biological Role | Confirmed signaling molecule | Hypothetical intermediate; no direct evidence |

Key Findings :

- HNO’s biological significance is well-documented, whereas H2N2O2 remains a theoretical participant in nitrogen metabolism .

Research Implications and Challenges

- Therapeutic Potential: HNO donors (e.g., Angeli’s salt, acyloxy nitroso compounds) show promise in heart failure treatment due to their positive inotropic effects .

- Detection Limitations: HNO’s instability necessitates indirect quantification via N2O or sulfinamide biomarkers .

- Contradictory Evidence: While endogenous HNO production in mammals remains unconfirmed, plant studies suggest HNO accumulation during hypoxia and senescence .

生物活性

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a significant compound in biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications in various physiological processes.

This compound is characterized by its distinct reactivity compared to nitric oxide. It can be produced endogenously in biological systems through several pathways, including:

- Reduction of Nitric Oxide : Under certain conditions, NO can be converted to HNO.

- Metabolism of N-hydroxy-l-arginine (NOHA) : This occurs particularly under oxidative stress.

- Thiolysis of S-nitrosothiols : HNO can form via nucleophilic attack on S-nitrosothiol compounds.

These pathways highlight the complex interplay between this compound and other reactive nitrogen species (RNS) in cellular environments .

Pharmacological Effects

This compound has been studied for its potential therapeutic applications, particularly in cardiovascular health. Its biological effects include:

- Vasodilation : HNO acts as a potent dilator of blood vessels, which can improve blood flow and reduce blood pressure. Studies have shown that this compound induces vasorelaxation in rat coronary vasculature, suggesting its potential for treating heart-related conditions .

- Cardioprotection : Research indicates that HNO may protect cardiac tissue from ischemia-reperfusion injury, making it a candidate for therapies aimed at heart failure .

- Modulation of Cellular Signaling : this compound influences various signaling pathways, including those involving thiols and reactive oxygen species (ROS). Its interaction with thiols is particularly noteworthy as it can modify protein function and redox states within cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Thiols : HNO reacts preferentially with thiol groups in proteins, leading to modifications that can alter protein function. This specificity is crucial for its biological activity .

- Endogenous Production : The generation of this compound is influenced by the cellular redox environment. For instance, oxidative stress conditions can enhance HNO production, which may play a role in signaling during stress responses .

- Synergistic Effects with Nitric Oxide : this compound can support or compete with NO signaling depending on the local redox conditions, illustrating its role as a regulatory molecule in various physiological contexts .

Cardiovascular Studies

A study published in Cardiovascular Research demonstrated that this compound significantly dilates coronary arteries in rats. The vasorelaxation effect was attributed to HNO's ability to activate potassium channels and inhibit calcium influx into vascular smooth muscle cells .

Plant Biology

Recent findings have identified endogenous this compound production in plants, specifically Arabidopsis thaliana. Under hypoxic conditions, HNO levels increased, suggesting a role in plant stress responses and signaling pathways related to ethylene production. This discovery expands the understanding of HNO beyond mammalian biology into plant physiology .

Summary Table of Biological Activities

常见问题

Q. How can nitroxyl (HNO/NO⁻) be reliably detected and quantified in biological systems?

Basic Research Question

this compound detection in biological samples requires methods that distinguish it from nitric oxide (NO) and other reactive nitrogen species. Fluorescent sensors, such as those based on copper(II)-to-copper(I) reduction, are widely used due to their sensitivity and selectivity. For example, sensors like CT-FT and FRET-based probes exhibit fluorescence enhancement upon HNO binding . Electron paramagnetic resonance (EPR) spectroscopy is another key technique, particularly for studying this compound radicals (e.g., TEMPOL derivatives) in kinetic models . Advanced mass spectrometry (MS) and isotopic labeling (e.g., ¹⁵N-tracers) can validate detection by tracking HNO-specific products like N₂O .

Key Methodological Considerations

- Fluorescent Probes : Optimize excitation/emission wavelengths to minimize interference from cellular autofluorescence.

- EPR : Use spin traps (e.g., nitronyl nitroxides) to stabilize short-lived radicals .

- MS Validation : Monitor HNO dimerization products (N₂O) or thiol adducts (e.g., sulfinamides) .

Q. What experimental strategies resolve contradictions in nitric oxide synthase (NOS)-mediated this compound production?

Advanced Research Question

Studies conflict on whether NOS primarily produces NO or HNO. Direct quantification via chemiluminescence or electrochemical sensors often requires superoxide dismutase (SOD) to prevent NO scavenging by O₂⁻. However, SOD may artifactually convert HNO to NO . To address this, researchers should:

Use isotopically labeled L-arginine (¹⁵N₄-Arg) to track HNO-specific products (e.g., ¹⁵N₂O) via GC-MS .

Employ HNO-specific donors (e.g., Angeli’s salt) as positive controls .

Combine stopped-flow kinetics with UV-Vis spectroscopy to monitor intermediate heme-HNO complexes .

Data Contradiction Analysis

- SOD Artifacts : Compare results with/without SOD and use HNO-selective inhibitors (e.g., L-cysteine) .

- Enzyme Isoforms : Test neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms under varying O₂ and cofactor conditions .

Q. How do this compound radicals participate in polymerization kinetics, and how are their consumption rates measured?

Basic Research Question

In polymerization, this compound radicals (e.g., TEMPO) act as chain terminators. Their consumption rate is determined via EPR or UV-Vis spectroscopy by tracking signal decay over time. For example, in peroxide-initiated systems, the rate is independent of this compound concentration at high levels, reflecting the initiation rate of peroxide decomposition .

Methodology

- Kinetic Modeling : Fit EPR decay curves to first-order equations to extract rate constants (kobs) .

- Table 1 : Example data from peroxide-oligomer systems:

| Oligomer | [Peroxide] (M) | kobs (s⁻¹) | Initiation Rate (M/s) |

|---|---|---|---|

| II | 0.05 | 1.2×10⁻³ | 6.0×10⁻⁵ |

| III | 0.10 | 2.5×10⁻³ | 2.5×10⁻⁴ |

Adapted from

Q. What computational and experimental approaches elucidate the mechanism of Cu/nitroxyl-catalyzed alcohol oxidation?

Advanced Research Question

The catalytic cycle involves Cu(II)-alkoxide intermediates and hydrogen-atom transfer (HAT) to this compound radicals. Radical-probe substrates (e.g., cyclopropane derivatives) and density functional theory (DFT) calculations distinguish between radical and two-electron pathways. For instance, absence of radical rearrangement products in cyclopropane oxidation supports a closed-shell mechanism .

Methodological Workflow

Synthetic Probes : Use substrates with radical-sensitive groups (e.g., α-methylstyrene) to detect transient intermediates.

DFT Studies : Calculate transition states for HAT from Cu(II)-alkoxides to TEMPO; compare activation energies for benzylic vs. aliphatic alcohols .

Kinetic Isotope Effects (KIE) : Measure KIE (kH/kD) to confirm HAT as the rate-limiting step .

Q. How can researchers differentiate HNO’s biochemical effects from NO in cellular models?

Basic Research Question

HNO preferentially reacts with thiols and ferric heme, while NO targets ferrous heme and forms S-nitrosothiols. Experimental strategies include:

- Thiol Blocking : Pretreat cells with N-ethylmaleimide (NEM) to inhibit HNO-thiol adduct formation .

- Heme Probes : Use ferric hemoglobin (Hb³⁺) to scavenge HNO selectively .

- Gene Expression Profiling : Compare HNO- vs. NO-induced upregulation of antioxidant genes (e.g., Nrf2 targets) .

Q. What spectroscopic techniques characterize this compound’s coordination chemistry in metal complexes?

Advanced Research Question

X-ray crystallography and Mössbauer spectroscopy reveal this compound’s binding modes in {FeNO}⁸ and {CoNO}⁹ complexes. For example, Fe-HNO complexes exhibit ν(NO) stretches at ~1,550 cm⁻¹ (IR) and quadrupole splitting parameters (ΔEQ) of 1.2–1.5 mm/s (Mössbauer) .

Key Techniques

- XAS/XES : Probe metal-nitroxyl bond covalency via pre-edge features.

- Magnetic Circular Dichroism (MCD) : Resolve electronic transitions in low-spin Co-HNO complexes .

Q. How do this compound donors mitigate carbonyl stress in bacterial models?

Basic Research Question

In E. coli, this compound (HNO) counteracts methylglyoxal (MG)-induced carbonyl stress by forming stable adducts with MG. Experimental protocols include:

Growth Assays : Compare bacterial viability under MG stress ± HNO donors (e.g., Piloty’s acid) .

LC-MS/MS : Quantify advanced glycation end products (AGEs) in cell lysates .

Critical Parameters

- Oxygen Levels : Maintain microaerobic conditions to prevent HNO oxidation to NO .

- Donor Stability : Use pH-controlled buffers (e.g., phosphate, pH 7.4) to optimize donor half-life .

Q. What kinetic models explain this compound’s dimerization and decomposition in aqueous solutions?

Advanced Research Question

HNO dimerizes to N₂O via a second-order process (k = 8×10³ M⁻¹s⁻¹ at pH 7.4), but competes with thiol trapping. To model this:

Stopped-Flow UV-Vis : Monitor HNO decay at 240 nm .

Global Kinetic Fitting : Use software (e.g., Kintek Explorer) to fit multi-step mechanisms, including protonation (HNO ⇌ NO⁻ + H⁺) and dimerization (2HNO → N₂O + H₂O) .

Contradiction Resolution

- Thiol Interference : Use thiol-free buffers or add excess thiol scavengers (e.g., iodoacetamide) .

Q. How do this compound radicals influence oxidative folding pathways in proteins?

Advanced Research Question

TEMPO derivatives mediate disulfide bond formation via thiol oxidation. Methods to study this include:

Circular Dichroism (CD) : Track structural changes during oxidative folding.

Redox Titration : Measure thiol/disulfide ratios via Ellman’s assay .

Mechanistic Insight

- Two-Electron Pathway : TEMPO abstracts hydrogen from cysteine thiols, forming a sulfenic acid intermediate, which reacts with another thiol to form a disulfide .

Q. What guidelines ensure reproducibility in this compound donor synthesis and characterization?

Basic Research Question

For donor molecules (e.g., Angeli’s salt or Piloty’s acid):

Synthesis : Follow literature protocols with strict inert-atmosphere conditions (glovebox, Schlenk line) .

Purity Analysis : Use ¹H/¹³C NMR, elemental analysis, and HPLC-MS.

Stability Testing : Monitor decomposition kinetics via UV-Vis (λ = 250 nm for Angeli’s salt) .

Reporting Standards

- Supporting Information : Include full synthetic procedures, spectral data, and kinetic plots per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

属性

CAS 编号 |

14332-28-6 |

|---|---|

分子式 |

HNO |

分子量 |

31.014 g/mol |

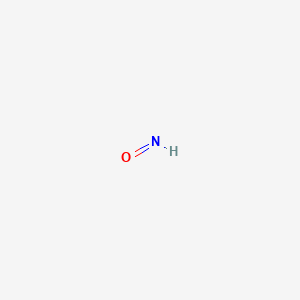

IUPAC 名称 |

nitroxyl |

InChI |

InChI=1S/HNO/c1-2/h1H |

InChI 键 |

ODUCDPQEXGNKDN-UHFFFAOYSA-N |

SMILES |

N=O |

规范 SMILES |

N=O |

Key on ui other cas no. |

14332-28-6 |

同义词 |

azanone HNO compound nitrosyl hydride nitroxide nitroxide radical nitroxyl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。